molecular formula C8H9ClFN B3263896 [(4-Chloro-3-fluorophenyl)methyl](methyl)amine CAS No. 381236-67-5

[(4-Chloro-3-fluorophenyl)methyl](methyl)amine

Cat. No.: B3263896
CAS No.: 381236-67-5
M. Wt: 173.61 g/mol
InChI Key: DCICNBYWFPDIAE-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other substituents on the phenyl ring.

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted phenylamines

    Oxidation: Imines or amides

    Reduction: Secondary or tertiary amines

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

(4-Chloro-3-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Chloro-3-fluorophenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group, leading to different pharmacokinetic properties.

    (4-Chloro-3-fluorophenyl)methylamine: Contains two methyl groups, which may affect its reactivity and binding affinity.

    (4-Chloro-3-fluorophenyl)methylamine: The presence of a phenyl group can significantly alter the compound’s chemical behavior and applications.

The uniqueness of (4-Chloro-3-fluorophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICNBYWFPDIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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